rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Description
This compound features a bicyclo[6.1.0]non-4-yne core fused to a carbamate-linked polyethylene glycol (PEG)-like chain (2-(2-(2-hydroxyethoxy)ethoxy)ethyl). The bicyclo[6.1.0]non-yne system is known for strain-promoted azide-alkyne cycloaddition (SPAAC) reactivity, enabling bioorthogonal conjugation in biological systems . The PEG chain enhances solubility and biocompatibility, making it suitable for drug delivery and protein modification .
Properties
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20)/t14-,15+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXDOIHAKXYTET-XYPWUTKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCO)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
The stereospecific synthesis of BCN-OH serves as the foundational step. While detailed protocols for BCN-OH are sparse in the provided sources, its structural analogs suggest a [2+2] cycloaddition or ring-closing metathesis strategy to construct the bicyclo[6.1.0]non-4-yne core. The hydroxyl group at the 9-position is introduced via hydroboration-oxidation or epoxide ring-opening, ensuring retention of the rel-(1R,8S,9r) configuration.
Activation of BCN-OH as a Succinimidyl Carbonate
The alcohol group of BCN-OH is activated for nucleophilic substitution using disuccinimidyl carbonate (DSC) under anhydrous conditions. This step generates the intermediate BCN-OSu (succinimidyl carbonate), which reacts efficiently with amines to form carbamates.
Reaction Conditions and Optimization
- Reagents : DSC (2.0 equiv), triethylamine (3.0 equiv), acetonitrile (solvent).
- Temperature : 20–25°C under inert atmosphere.
- Reaction Time : 12–24 hours.
- Workup : Dilution with ethyl acetate/ether (1:1), sequential washes with water and brine, drying (MgSO₄), and silica gel chromatography.
Table 1: Yield Variation in BCN-OSu Synthesis
| DSC Equiv | TEA Equiv | Time (h) | Yield |
|---|---|---|---|
| 2.0 | 3.0 | 24 | 60% |
| 2.0 | 3.0 | 2.3 | 27% |
The yield disparity (27–60%) underscores the sensitivity to reaction duration and purification efficiency. Prolonged stirring ensures complete conversion but risks side reactions, while shorter times necessitate rigorous chromatography.
Carbamate Formation via Aminolysis
The final step couples BCN-OSu with the PEG amine under mild conditions to avoid racemization or decomposition.
Protocol
- Reagents : BCN-OSu (1.0 equiv), 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine (1.2 equiv), acetonitrile.
- Conditions : 25°C, 12–18 hours, inert atmosphere.
- Workup : Extraction with dichloromethane, drying (Na₂SO₄), and purification via reverse-phase HPLC.
Table 2: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Equiv. Amine | 1.2 |
| Purification Method | Silica/Reverse-Phase HPLC |
The reaction adheres to a concerted mechanism (evidenced by βₗ₉ ~ −0.5), where nucleophilic attack by the amine and carbonate leaving occur synchronously. This minimizes intermediate stabilization, reducing side products.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 4.48 (d, J = 8.4 Hz, 2H, CH₂OCO), 3.60–3.45 (m, PEG backbone), and 1.57–1.09 (m, bicyclo protons).
- IR (KBr) : Peaks at 1705 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm carbamate formation.
- HPLC Purity : ≥90% (C18 column, acetonitrile/water gradient).
Scalability and Industrial Adaptations
Large-scale production (≥100 g) faces challenges in DSC handling and PEG amine hygroscopicity. Optimized protocols employ:
Alternative Synthetic Routes
Carbamoyl Chloride Approach
Reacting BCN-OH with phosgene or triphosgene generates the carbamoyl chloride, which couples with the PEG amine. However, this method poses safety risks and requires stringent temperature control.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) catalyze carbamate formation in non-aqueous media, offering a greener alternative. Preliminary trials show moderate yields (40–50%) but require further optimization.
Chemical Reactions Analysis
Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC)
The bicyclo[6.1.0]non-4-yne (BCN) moiety enables SPAAC, a bioorthogonal reaction critical for bioconjugation. The strained alkyne reacts rapidly with azides without requiring cytotoxic copper catalysts .
This reaction is pivotal in oligonucleotide tagging, as demonstrated in studies where BCN-carbamate derivatives were coupled to azide-modified DNA strands under mild conditions .
Hydrolysis of the Carbamate Linkage
The carbamate group (-OC(=O)N-) is susceptible to hydrolysis under acidic or basic conditions, yielding a free amine and CO .
In one study, attempted phosphorylation of BCN-carbamate led to unintended hydrolysis of the carbamate group due to acidic activation conditions, producing a monophosphate derivative instead of the desired diester .
Functionalization via PEG Chain
The polyethylene glycol (PEG)-like side chain (2-(2-(2-hydroxyethoxy)ethoxy)ethyl) offers sites for further modification:
Etherification/Esterification
The terminal hydroxyl group can undergo reactions such as:
-
Ester formation : Reaction with acyl chlorides or anhydrides.
-
Ether formation : Alkylation with alkyl halides under basic conditions .
Oxidation
The hydroxyl group is oxidizable to a carboxylate using agents like Jones reagent, though this is less common due to the compound’s sensitivity to strong oxidizers .
Synthetic Modifications During Oligonucleotide Conjugation
BCN-carbamate derivatives are used to modify oligonucleotides via phosphoramidite chemistry. Key steps include:
Challenges include hydrolysis of intermediate phosphates, necessitating strict control of reaction moisture .
Stability and Side Reactions
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and applications of the target compound with its analogs:
Physicochemical Properties
| Property | Target Compound | 1263166-93-3 (Amino Derivative) | 1263166-91-1 (Nitrophenyl Carbonate) | 1898181-63-9 (Sulfamoyl Derivative) |
|---|---|---|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₅ | C₁₇H₂₈N₂O₄ | C₁₇H₁₇NO₅ | C₂₂H₂₇N₃O₁₀S |
| Molecular Weight (g/mol) | ~338.4 (estimated) | 324.42 | 315.32 | 525.53 |
| Solubility | High (PEG chain) | Moderate (polar NH₂ group) | Low (hydrophobic nitrophenyl) | Moderate (sulfamoyl enhances polarity) |
| Stability | Sensitive to light/temp | Stable under inert conditions | Degrades under basic conditions | Requires dry, dark storage |
| Key Reactivity | SPAAC with azides | Amine coupling | Nucleophilic substitution | Multi-step conjugation |
Bioorthogonal Labeling
The target compound’s bicyclo[6.1.0]non-yne core reacts rapidly with azides (~1–10 M⁻¹s⁻¹), enabling live-cell imaging without cytotoxic catalysts . Its PEG chain reduces nonspecific binding compared to non-PEGylated analogs like the nitrophenyl carbonate derivative .
Drug Delivery Systems
The hydroxy-terminated PEG chain facilitates conjugation to hydrophobic drugs (e.g., paclitaxel), improving aqueous solubility. In contrast, the amino derivative (1263166-93-3) is preferred for covalent attachment to carboxylated nanoparticles .
Stability Challenges
While the target compound’s PEG chain enhances solubility, its terminal -OH group makes it prone to oxidation. Analogs with -NH₂ or sulfamoyl groups (e.g., 1898181-63-9) exhibit greater stability in physiological buffers .
Biological Activity
The compound rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, often referred to as BCN-carbamate, is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
BCN-carbamate is characterized by its bicyclic structure, which contributes to its unique reactivity and biological properties. The molecular formula is C28H33N3O6, with a molecular weight of 507.57 g/mol. It features a carbamate functional group that is known for its role in enhancing solubility and bioavailability of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C28H33N3O6 |
| Molecular Weight | 507.57 g/mol |
| Purity | 97% |
| Storage Conditions | Cool, dry place |
BCN-carbamate exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell function.
- Click Chemistry Applications : Its unique structure allows it to participate in copper-free click reactions, facilitating the conjugation of biomolecules for targeted drug delivery systems.
Biological Activity Findings
Recent studies have highlighted the diverse biological activities of BCN-carbamate:
Anticancer Activity
In vitro studies demonstrated that BCN-carbamate exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cancer types.
Antimicrobial Properties
BCN-carbamate has also shown promise as an antimicrobial agent:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
Case Study 1: Cancer Therapy
A study investigated the use of BCN-carbamate in combination with conventional chemotherapeutics. The results indicated enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in breast cancer models.
Case Study 2: Drug Delivery Systems
Another research project focused on the application of BCN-carbamate in drug delivery systems via click chemistry. The compound was successfully conjugated to nanoparticles, enhancing the targeted delivery of anticancer drugs while minimizing systemic toxicity.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing and purifying rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl carbamate derivatives?
- Methodological Answer : Utilize coupling reagents like HATU or EDCI for carbamate bond formation between the bicyclo[6.1.0]non-4-yne scaffold and polyethylene glycol (PEG)-based amines. Purification should involve column chromatography with gradients of ethyl acetate/hexane, followed by HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity. Monitor reaction progress via TLC and confirm final structure using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The compound is light- and temperature-sensitive. Store at -20°C under inert gas (argon or nitrogen) in amber vials to prevent degradation. Conduct accelerated stability studies by exposing aliquots to 25°C/60% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolysis of the carbamate or nitro group). Use Karl Fischer titration to monitor moisture ingress .
Q. What spectroscopic techniques are critical for characterizing its structural integrity?
- Methodological Answer :
- NMR : NMR (DMSO-d6 or CDCl3) to confirm PEG chain integration (δ 3.5–3.7 ppm for ethylene oxide protons) and bicyclo scaffold protons (δ 1.2–2.8 ppm).
- HRMS : ESI+ mode to verify molecular ion peaks (expected [M+H]: 526.53 for C22H27N3O10S).
- FT-IR : Detect carbamate C=O stretching (~1700 cm) and nitro group vibrations (~1520 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized for bioorthogonal conjugation with azide-functionalized biomolecules?
- Methodological Answer : Use copper-free click chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC). Optimize pH (7.4–8.5), temperature (25–37°C), and molar ratios (1:1.2 compound:azide). Monitor reaction kinetics via UV-Vis (λ = 280 nm for nitro group absorption) or fluorescent tagging. Employ Design of Experiments (DoE) to identify critical parameters (e.g., catalyst-free vs. CuAAC trade-offs) .
Q. How to resolve contradictions in solubility data across studies?
- Methodological Answer : Discrepancies may arise from PEG chain hydration or aggregation. Use dynamic light scattering (DLS) to assess particle size in aqueous buffers (PBS, pH 7.4). Compare solubility in DMSO vs. water via nephelometry. If precipitation occurs, introduce co-solvents (5–10% DMSO) or modify PEG chain length (e.g., replacing ethoxy with methoxy groups) .
Q. What strategies integrate this compound into targeted drug delivery systems?
- Methodological Answer : Conjugate the bicyclo[6.1.0]non-4-yne group with azide-modified antibodies (e.g., trastuzumab) for tumor targeting. Use in vivo fluorescence imaging (Cy5/Cy7 tags) to track biodistribution. Optimize linker stability by comparing carbamate vs. amide bonds in simulated physiological conditions (37°C, PBS) .
Q. How to design experiments analyzing its metabolic byproducts in biological systems?
- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify hydrolyzed carbamate (m/z 212.1) or nitro-reduced intermediates. Use isotopic labeling (e.g., -PEG chains) to distinguish degradation pathways .
Q. What theoretical frameworks guide its application in bioorthogonal chemistry?
- Methodological Answer : Leverage the Woodward-Hoffmann rules to predict strain-promoted reactivity of the bicyclo[6.1.0]non-4-yne scaffold. Apply transition state theory to model activation energies for SPAAC. Validate using computational methods (DFT calculations for bond strain and orbital alignment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
